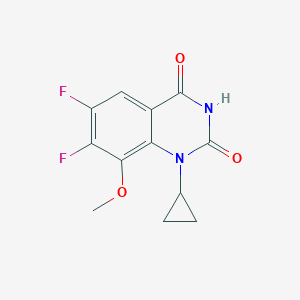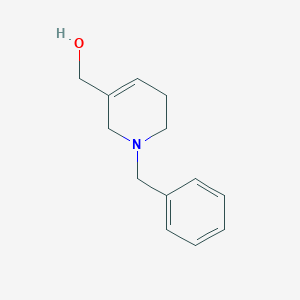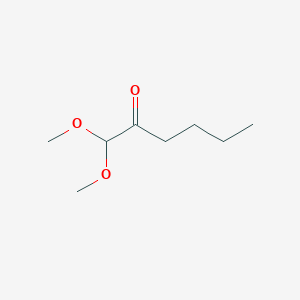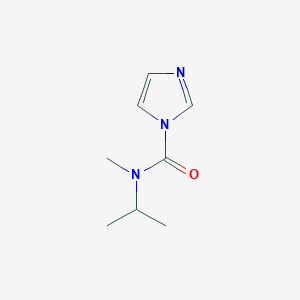
2-(4-METHOXYCARBONYLPHENYL)-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole core substituted with a methoxycarbonylphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxycarbonylphenyl Group: The methoxycarbonylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxycarbonylphenyl group is coupled with a halogenated benzimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
2-(4-Methoxycarbonylphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its combination of a benzimidazole core with a methoxycarbonylphenyl group and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
459809-27-9 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
2-(4-methoxycarbonylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)10-4-2-9(3-5-10)14-17-12-7-6-11(15(19)20)8-13(12)18-14/h2-8H,1H3,(H,17,18)(H,19,20) |
Clé InChI |
NXQQIOYKQJBQKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4'-Cyano-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B8741985.png)


![4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B8742006.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde](/img/structure/B8742014.png)




